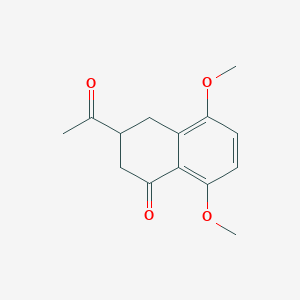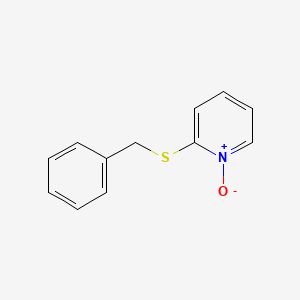![molecular formula C22H14BrClN2O B14164470 2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine CAS No. 5480-51-3](/img/structure/B14164470.png)
2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine is a complex organic compound that features a benzoxazole core substituted with bromophenyl and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoxazole Core: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Condensation Reaction: The final step involves the condensation of the brominated benzoxazole with a chlorophenyl-substituted prop-2-en-1-ylidene derivative under basic or acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through pathways involving electron transfer, hydrogen bonding, and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-bromophenyl)-1,3-benzoxazole
- N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine
Uniqueness
2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine is unique due to the presence of both bromophenyl and chlorophenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
5480-51-3 |
|---|---|
Formule moléculaire |
C22H14BrClN2O |
Poids moléculaire |
437.7 g/mol |
Nom IUPAC |
(E)-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-(4-chlorophenyl)prop-2-en-1-imine |
InChI |
InChI=1S/C22H14BrClN2O/c23-19-6-2-1-5-18(19)22-26-20-14-17(11-12-21(20)27-22)25-13-3-4-15-7-9-16(24)10-8-15/h1-14H/b4-3+,25-13? |
Clé InChI |
QLFZTTVZCORTTE-HELKRTJESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC=C(C=C4)Cl)Br |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC=C(C=C4)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


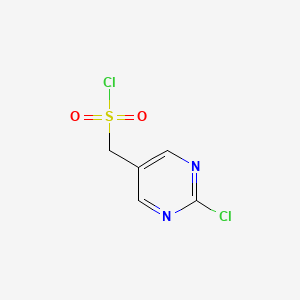
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole](/img/structure/B14164402.png)

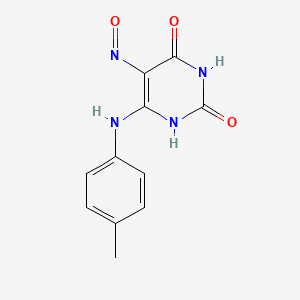

![N-[7-(4-methoxyphenyl)-5-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide](/img/structure/B14164425.png)
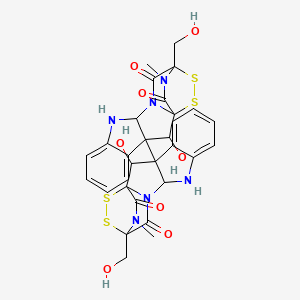
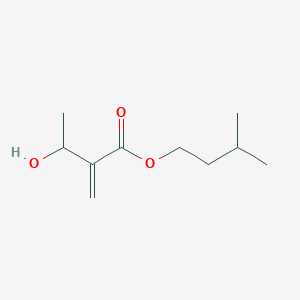
![2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14164440.png)
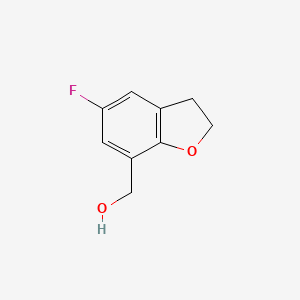
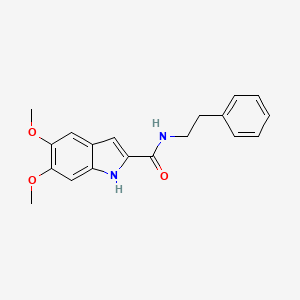
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B14164452.png)
